![molecular formula C20H22ClN3O3 B4428008 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B4428008.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide
説明
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide, also known as ML167, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. It was first synthesized in 2009 by the Scripps Research Institute and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
作用機序
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide works by inhibiting the activity of specific enzymes and proteins, which can lead to the suppression of tumor growth, the prevention of protein misfolding in Alzheimer's disease, and the restoration of CFTR ion channel function in cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, the induction of apoptosis in cancer cells, and the restoration of CFTR ion channel function in cystic fibrosis. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide is that it is a small molecule inhibitor, which makes it easier to administer in lab experiments. It also has a relatively low toxicity profile, which makes it a safer alternative to other inhibitors. One limitation is that it may not be effective in all types of cancer or in all cases of Alzheimer's disease, and further research is needed to determine its efficacy in these conditions.
将来の方向性
There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide, including investigating its potential use in combination with other inhibitors or drugs, exploring its effects on other diseases, and optimizing its structure to improve its efficacy and specificity. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
科学的研究の応用
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and cystic fibrosis. It has been shown to inhibit the activity of several enzymes and proteins involved in these diseases, including the proteasome, histone deacetylase, and CFTR ion channel.
特性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)23-8-10-24(11-9-23)19-7-6-16(13-18(19)21)22-20(26)15-4-3-5-17(12-15)27-2/h3-7,12-13H,8-11H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMULBAQDFBOKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。